Ethyl 3-chloro-4-hydroxyphenylacetate

Description

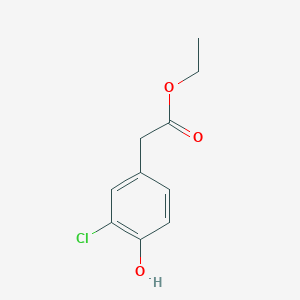

Ethyl 3-chloro-4-hydroxyphenylacetate (C${10}$H${11}$ClO$_{3}$) is a chlorinated aromatic ester with a hydroxyl group at the 4-position and a chlorine substituent at the 3-position of the phenyl ring. It serves as a critical substrate in microbial reductive dehalogenation processes, particularly in anaerobic bacteria such as Desulfitobacterium hafniense and Desulfitobacterium dehalogenans . This compound acts as an electron acceptor in respiratory pathways, where specialized enzymes like reductive dehalogenases (e.g., CprA) catalyze its conversion to 4-hydroxyphenylacetate, releasing chloride ions . Its structural features—the combination of chlorine and hydroxyl groups—are essential for binding to transcriptional regulators like CprK, which activates genes involved in dehalogenation . This compound is also used in bioremediation studies to model the degradation of chlorinated lignin derivatives and persistent environmental pollutants .

Properties

Molecular Formula |

C10H11ClO3 |

|---|---|

Molecular Weight |

214.64 g/mol |

IUPAC Name |

ethyl 2-(3-chloro-4-hydroxyphenyl)acetate |

InChI |

InChI=1S/C10H11ClO3/c1-2-14-10(13)6-7-3-4-9(12)8(11)5-7/h3-5,12H,2,6H2,1H3 |

InChI Key |

FOQCNUUYQWIJPZ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC1=CC(=C(C=C1)O)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The biological activity, chemical reactivity, and industrial applications of Ethyl 3-chloro-4-hydroxyphenylacetate are influenced by its unique substitution pattern. Below is a detailed comparison with analogous compounds:

Ethyl 4-Chlorophenylacetate

- Structure : Lacks the hydroxyl group at the 4-position (C${10}$H${11}$ClO$_{2}$) .

- Enzymes like CprK fail to bind this compound, as shown by its inability to induce DNA binding even at millimolar concentrations .

- Applications : Intermediate in drug design (e.g., anticancers, antibacterials) .

3-Chloro-4-Hydroxybenzoate

- Structure : A benzoate derivative (C$7$H$5$ClO$_3$) with chlorine and hydroxyl groups in the same positions as this compound .

- Function : Serves as a substrate for dehalogenases but exhibits lower catalytic efficiency. For example, Desulfitobacterium strains dechlorinate this compound at a slower rate compared to this compound due to differences in steric hindrance and electron distribution .

- Industrial Relevance : Less effective as a co-substrate in PBDE (polybrominated diphenyl ether) biodegradation compared to this compound .

Mthis compound

- Structure : Methyl ester variant (C$9$H$9$ClO$_3$) .

- Function : Shares similar dehalogenation pathways with this compound but differs in ester group stability. The methyl ester may hydrolyze faster under alkaline conditions, altering its bioavailability in microbial systems.

- Commercial Use : Available for laboratory studies but less commonly applied in large-scale bioremediation due to higher production costs .

Ethyl 3,5-Dichloro-4-Fluorophenylacetate

- Structure : Contains additional chlorine and fluorine substituents (C${10}$H$9$Cl$2$FO$2$) .

- Function: The fluorine atom increases electronegativity, making dehalogenation more energetically challenging.

- Applications : Niche use in specialty chemical synthesis.

Enzymatic and Kinetic Comparisons

The substrate specificity and catalytic efficiency of reductive dehalogenases vary significantly across analogs of this compound:

Role in Bioremediation and Industrial Processes

This compound outperforms analogs in stimulating microbial consortia for degrading halogenated pollutants:

Q & A

Basic Research Questions

Q. What are the key structural features and spectroscopic characterization methods for Ethyl 3-chloro-4-hydroxyphenylacetate?

- Methodological Answer : The compound contains a chlorinated aromatic ring with hydroxyl and ester functional groups. Structural confirmation requires a combination of techniques:

- NMR : and NMR can identify proton environments (e.g., aromatic protons at δ 6.8–7.2 ppm, ester carbonyl at ~170 ppm) .

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 214 for [M]) confirm molecular weight (CHClO) .

- FT-IR : Peaks at ~1740 cm (ester C=O) and 3200–3500 cm (hydroxyl O-H stretch) are diagnostic .

Q. How is this compound synthesized from its precursor acids?

- Methodological Answer :

- Esterification : React 3-chloro-4-hydroxyphenylacetic acid with ethanol in the presence of a catalyst (e.g., sulfuric acid) under reflux.

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) to isolate the ester. Monitor reaction progress via TLC (R ~0.5 in 3:7 EtOAc/hexane) .

- Yield Optimization : Adjust molar ratios (acid:alcohol = 1:3) and reflux duration (4–6 hours) to maximize yield (>75%) .

Q. What microbial models are used to study the biodegradation of this compound?

- Methodological Answer :

- Anaerobic Bacteria : Desulfitobacterium hafniense DCB-2 degrades the compound via reductive dehalogenation, producing 4-hydroxyphenylacetate. Growth media should include pyruvate as an electron donor .

- Experimental Setup : Use batch cultures with 1 mM substrate, monitor dechlorination via HPLC (retention time shift) and chloride ion release assays .

Advanced Research Questions

Q. How do substituent positions on aromatic rings influence reductive dehalogenase (Rdh) specificity toward this compound?

- Methodological Answer :

- Enzyme Assays : Purify Rdh enzymes (e.g., CprA from D. hafniense PCP-1) and test activity against meta- vs. para-chlorinated analogs using UV-Vis spectroscopy (absorbance at 280 nm for substrate depletion) .

- Kinetic Analysis : Compare and values. For example, 3-chloro-4-hydroxyphenylacetate shows higher (12 µM/min) than 2-chloro derivatives due to steric accessibility .

- Structural Modeling : Docking studies reveal chlorine at position 3 aligns with the enzyme’s active-site pocket, enhancing binding affinity .

Q. What experimental variables affect the efficiency of microbial dechlorination in batch cultures?

- Methodological Answer :

- Electron Donors : Pyruvate (40 mM) increases dechlorination rates by 50% compared to lactate in Desulfitobacterium spp. .

- pH and Redox Potential : Optimal activity occurs at pH 7.0–7.5 and Eh < -200 mV. Use buffers (e.g., bicarbonate) to maintain conditions .

- Inhibitors : Add 0.1 mM bromoethanesulfonate to block methanogenesis, ensuring substrate degradation is solely via dehalogenation .

Q. How can conflicting data on substrate inhibition in microbial degradation studies be resolved?

- Methodological Answer :

- Dose-Response Curves : Test substrate concentrations (0.1–5 mM). D. hafniense DCB-2 shows inhibition >2 mM due to toxicity, while Dehalobacter spp. tolerate up to 5 mM .

- Transcriptomics : Compare Rdh gene expression (e.g., cprA) across strains under varying substrate loads. Upregulation of stress-response genes (e.g., hsp20) indicates cellular toxicity thresholds .

- Meta-Analysis : Reconcile discrepancies by standardizing protocols (e.g., electron donor concentration, incubation temperature) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.